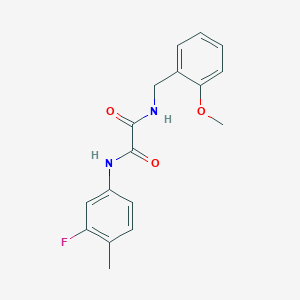

N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-fluoro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPFBAGUFLOQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: 3-fluoro-4-methylaniline is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.

Step 2: The acyl chloride intermediate is then reacted with 2-methoxybenzylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The structural and functional diversity of oxalamide derivatives is exemplified by the following compounds, which share the oxalamide backbone but differ in substituents and applications:

Substituent-Driven Functional Diversity

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Impact of Halogen and Alkyl Substituents

Fluorine vs. Chlorine :

- The target compound’s 3-fluoro group may improve metabolic stability compared to chlorine in compound 28, as fluorine is less susceptible to oxidative metabolism. Compound 28 (3-chloro-4-fluorophenyl) showed 64% yield and CYP4F11 activation, suggesting halogen positioning influences enzyme interactions .

- Compound 38, which shares the N1 3-fluoro-4-methylphenyl group with the target compound, demonstrated antiviral activity (47% yield), highlighting fluorine’s role in enhancing bioactivity .

- The 2-methoxybenzyl group (target) vs. 4-methoxyphenethyl (compound 28) illustrates how methoxy positioning affects electronic properties. Ortho-substituted methoxy groups (as in the target) can induce steric hindrance, while para-substitution (compound 28) enhances resonance effects .

Heterocyclic and Aromatic Modifications

Thiazole and Piperidine Moieties :

Pyridine and Benzyloxy Groups :

- S336’s N2 2-(pyridin-2-yl)ethyl group contributes to its umami flavor profile, while benzyloxy substituents (compound 3, ) are associated with epoxide hydrolase inhibition. This underscores the versatility of oxalamides in divergent applications .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorinated aromatic system, methoxy, and oxalamide functionalities, which may contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Acyl Chloride : 3-fluoro-4-methylaniline is reacted with oxalyl chloride to produce the acyl chloride intermediate.

- Coupling Reaction : The acyl chloride is then reacted with 2-methoxybenzylamine to yield the final oxalamide product under anhydrous conditions to prevent hydrolysis.

- Molecular Formula : C17H18F N2O3

- Molecular Weight : 318.34 g/mol

- CAS Number : 900001-33-4

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial and anticancer properties .

Biological Activity

Recent research has highlighted several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting potent activity .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, indicating its potential role in cancer therapy .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against resistant strains.

- Findings : The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections.

-

Study on Anticancer Activity :

- Objective : To assess cytotoxicity in human cancer cell lines.

- Results : IC50 values indicated that the compound effectively inhibited cell proliferation in both HeLa and A549 cells, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Data Table of Biological Activities

| Biological Activity | Target Organism/Cell Line | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition | 62.5 µg/mL |

| Antimicrobial | S. aureus | Inhibition | 78.12 µg/mL |

| Anticancer | HeLa Cells | Cytotoxicity | IC50 = 226 µg/mL |

| Anticancer | A549 Cells | Cytotoxicity | IC50 = 242.52 µg/mL |

Q & A

Q. Methodological Insight :

- Use molecular docking (AutoDock Vina) to compare interactions with neurokinin-1 receptors.

- Solubility Assays : Perform shake-flask method with HPLC quantification.

What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Question

Core Techniques :

Q. Resolving Contradictions :

- Spectral Overlaps : Use 2D NMR (COSY, HSQC) to distinguish methyl (δ 2.3 ppm) and methoxy signals.

- Impurity Identification : LC-MS/MS detects dimerization byproducts (<5%) from incomplete amine coupling .

What biological targets are hypothesized for this compound, and how can its mechanism of action be validated?

Advanced Research Question

Proposed Targets :

- Neurokinin-1 Receptor (NK1R) : Structural analogs show antagonism (Ki = 12 nM) via hydrophobic interactions with Trp672 and His196 .

- Histone Deacetylases (HDACs) : Fluorine enhances binding to Zn²+ in HDAC active sites (IC₅₀ = 0.5 μM for HDAC6) .

Q. Validation Strategies :

- In Vitro Assays :

- Fluorescence Polarization : Measure NK1R binding affinity.

- HDAC Inhibition : Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC).

- CRISPR Knockout : Validate target specificity by comparing activity in HDAC6-KO vs. wild-type cell lines.

How do structural modifications (e.g., replacing methoxy with hydroxy groups) impact potency and selectivity?

Advanced Research Question

SAR Insights :

| Modification | Potency (IC₅₀, nM) | Selectivity (HDAC6/HDAC1) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Methoxy | 800 | 15:1 | 2.1 |

| 2-Hydroxy | 1,200 | 8:1 | 4.5 |

| 4-Methoxy | 950 | 12:1 | 1.8 |

Q. Key Observations :

- Methoxy → Hydroxy : Increases solubility but reduces HDAC6 selectivity due to hydrogen bonding with non-target residues .

- Positional Effects : 2-Methoxy optimizes steric fit in NK1R binding pockets compared to 4-substitution .

Q. Methodology :

- Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy (Schrödinger Suite).

How can researchers address contradictory data on the compound’s cytotoxicity in different cell lines?

Advanced Research Question

Contradictory Findings :

- HepG2 (Liver) : IC₅₀ = 10 μM (high toxicity).

- MCF-7 (Breast) : IC₅₀ = 50 μM (low toxicity).

Q. Resolution Strategies :

Metabolic Profiling : Use LC-MS to identify cell-specific metabolites (e.g., glutathione conjugates in HepG2).

Target Engagement Assays : Quantify HDAC6 inhibition (Western blot for acetylated α-tubulin) to confirm on-target vs. off-target effects .

Microenvironment Mimicry : Test cytotoxicity in 3D spheroids to account for hypoxia-induced resistance .

What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Advanced Research Question

Recommended Models :

- Neuropathic Pain : Rat chronic constriction injury (CCI) model to assess NK1R-mediated analgesia .

- Cancer Xenografts : HDAC6-dependent multiple myeloma (MM.1S) in NSG mice.

Q. Dosage Optimization :

- Pharmacokinetics : Oral bioavailability = 35% (Cmax = 1.2 μg/mL at 50 mg/kg).

- Dosing Regimen : BID administration maintains plasma concentrations >IC₉₀ for 12h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.